N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide” is a chemical compound with the molecular formula C22H25NO4S 12. It is available for purchase from certain chemical suppliers12.
I’m sorry I couldn’t provide more detailed information. If you have any other questions or need assistance with a different topic, feel free to ask!
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on similar sulfonamide-containing compounds for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Extensive structure-activity relationship (SAR) studies within this series have identified potent and selective inhibitors of COX-2, highlighting the significance of sulfonamide derivatives in developing therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Anticancer and Antimicrobial Activities
Novel derivatives of sulfonamides have been synthesized and evaluated for their anticancer, antimicrobial, and enzyme inhibitory activities. These compounds exhibit promising cytotoxic activities, potentially crucial for further anti-tumor studies. Some derivatives have shown strong inhibition against human carbonic anhydrase (CA) isoforms, suggesting their utility in designing anti-cancer and antimicrobial agents (Gul et al., 2016).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives have been explored for their anti-inflammatory and analgesic properties, along with antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls, highlighting the therapeutic potential of sulfonamide derivatives in pain management and inflammation reduction (Küçükgüzel et al., 2013).
Antimycobacterial Activity
A series of sulfonamide compounds was optimized from sulfaphenazole for treating Mycobacterium tuberculosis. The optimization led to compounds exhibiting promising antimycobacterial activity with low cytotoxicity, suggesting their potential role in treating tuberculosis with reduced risk of drug-drug interaction (Chen et al., 2021).
Enzyme Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides were investigated for their enzyme inhibitory activities on tumor and non-tumor cell lines and effects on carbonic anhydrase isoenzymes. These compounds showed significant enzyme inhibitory activity, underscoring their potential as lead molecules for further investigations in enzyme inhibition-based therapeutics (Kucukoglu et al., 2016).
properties
IUPAC Name |
N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-6-7-22(24)23(19-8-9-20-18(13-19)12-17(5)27-20)28(25,26)21-11-15(3)14(2)10-16(21)4/h8-13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXODIHDHRHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.